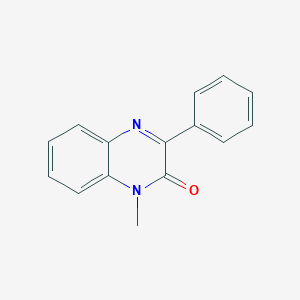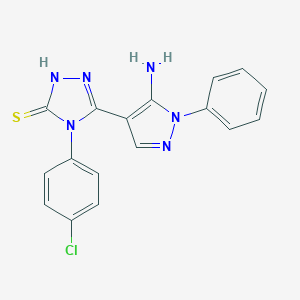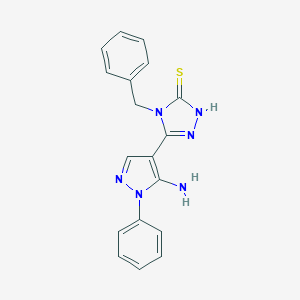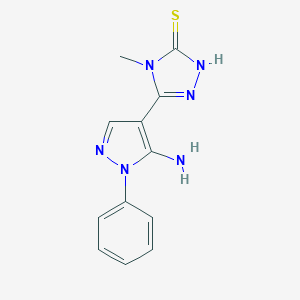
1-methyl-3-phenyl-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-phenyl-2(1H)-quinoxalinone, also known as MPQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has a unique structure that makes it highly attractive for drug discovery and development.
作用機序
The mechanism of action of 1-methyl-3-phenyl-2(1H)-quinoxalinone is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. 1-methyl-3-phenyl-2(1H)-quinoxalinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 1-methyl-3-phenyl-2(1H)-quinoxalinone has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
1-methyl-3-phenyl-2(1H)-quinoxalinone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, which are implicated in the development of many chronic diseases. 1-methyl-3-phenyl-2(1H)-quinoxalinone has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-methyl-3-phenyl-2(1H)-quinoxalinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, 1-methyl-3-phenyl-2(1H)-quinoxalinone has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, 1-methyl-3-phenyl-2(1H)-quinoxalinone has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for research on 1-methyl-3-phenyl-2(1H)-quinoxalinone. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is to better understand the mechanism of action of 1-methyl-3-phenyl-2(1H)-quinoxalinone, which may lead to the development of more effective drugs. Additionally, future research could focus on optimizing the synthesis of 1-methyl-3-phenyl-2(1H)-quinoxalinone to improve its purity and yield.
合成法
The synthesis of 1-methyl-3-phenyl-2(1H)-quinoxalinone involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. This method has been optimized to yield high purity 1-methyl-3-phenyl-2(1H)-quinoxalinone with good yields.
科学的研究の応用
1-methyl-3-phenyl-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. 1-methyl-3-phenyl-2(1H)-quinoxalinone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
1-methyl-3-phenylquinoxalin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)16-14(15(17)18)11-7-3-2-4-8-11/h2-10H,1H3 |
InChIキー |
XWBFKTDOMCTTDQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3 |
正規SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)



![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)

![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)